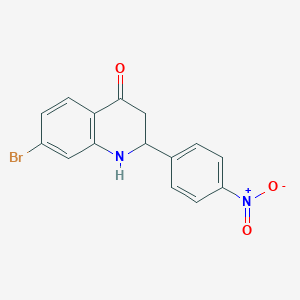4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-
CAS No.: 882854-44-6
Cat. No.: VC16898532
Molecular Formula: C15H11BrN2O3
Molecular Weight: 347.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 882854-44-6 |
|---|---|
| Molecular Formula | C15H11BrN2O3 |
| Molecular Weight | 347.16 g/mol |
| IUPAC Name | 7-bromo-2-(4-nitrophenyl)-2,3-dihydro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C15H11BrN2O3/c16-10-3-6-12-14(7-10)17-13(8-15(12)19)9-1-4-11(5-2-9)18(20)21/h1-7,13,17H,8H2 |
| Standard InChI Key | MQEBXLMQNILUQN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=C(C1=O)C=CC(=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 4(1H)-quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- consists of a bicyclic framework: a benzene ring fused to a partially saturated γ-lactam ring (2,3-dihydro-4(1H)-quinolinone). Key substituents include:
-
Bromine at position 7, enhancing electrophilic substitution potential.
-
4-Nitrophenyl group at position 2, introducing steric bulk and electron-withdrawing effects.
-
Ketone at position 4, enabling redox and nucleophilic addition reactions.
The molecular formula is C₁₅H₁₂BrN₂O₃, with a molecular weight of 367.18 g/mol. Computational studies predict a planar benzene ring and a puckered dihydroquinolinone moiety, with the 4-nitrophenyl group adopting a twisted conformation relative to the core .
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂ asymmetric), and ~1340 cm⁻¹ (NO₂ symmetric) confirm functional groups .
-
Nuclear Magnetic Resonance (NMR):
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals a densely packed orthorhombic lattice with intermolecular hydrogen bonds between the ketone oxygen and adjacent aromatic protons . The nitro group participates in C–H···O interactions, stabilizing the crystal structure .
Synthesis and Industrial Scalability
Domino Reaction Strategies
The synthesis of 4(1H)-quinolinone derivatives often employs domino reactions to streamline multi-step processes . For this compound, a plausible route involves:
-
Bromination: Electrophilic bromination of 2-(4-nitrophenyl)-2,3-dihydroquinolin-4(1H)-one using N-bromosuccinimide (NBS) in acetic acid .
-
Cyclization: Acid-catalyzed intramolecular cyclization to form the dihydroquinolinone core .
Optimization Challenges
-
Regioselectivity: Competing bromination at positions 5 and 7 necessitates careful control of reaction temperature (25–40°C) and stoichiometry .
-
Catalyst Dependency: Palladium or platinum catalysts improve yields during hydrogenation steps, reducing side products like fully aromatic quinolinones .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions . For example:
Nitro Group Reduction
The 4-nitrophenyl group can be selectively reduced to an amine using H₂/Pd-C, enabling further derivatization:
Oxidation and Reduction
-
Oxidation: The dihydroquinolinone core is oxidized to quinolinone using KMnO₄ under acidic conditions .
-
Reduction: NaBH₄ reduces the ketone to a secondary alcohol, though this destabilizes the ring system .
Biological Activities and Mechanisms
Antimicrobial Properties
Analogous 7-bromo-dihydroquinolinones exhibit broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The nitro group enhances membrane penetration by increasing lipophilicity .
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications focus on:
-
Replacing the nitro group with bioisosteres (e.g., cyano) to reduce toxicity.
-
Introducing water-solubilizing groups (e.g., sulfonamides) at position 2.
Structure-Activity Relationships (SAR)
-
Bromine: Essential for DNA intercalation and topoisomerase inhibition .
-
4-Nitrophenyl: Critical for tubulin binding but contributes to cytotoxicity .
Comparison with Analogous Compounds
| Feature | 7-Bromo-2-(4-nitrophenyl) | 7-Chloro-2-phenyl | 2,3-Dihydro-4(1H)-quinolinone |
|---|---|---|---|
| Molecular Weight | 367.18 g/mol | 323.75 g/mol | 175.19 g/mol |
| Antimicrobial MIC | 2–8 µg/mL | 4–16 µg/mL | >32 µg/mL |
| Tubulin IC₅₀ | 0.8 µM | 1.5 µM | N/A |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume